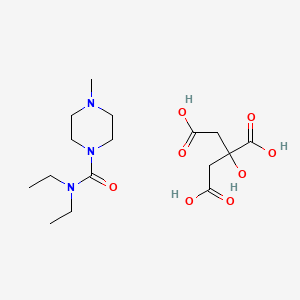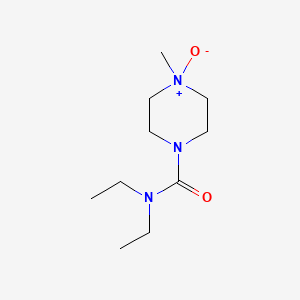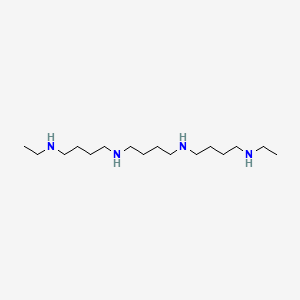
Dihydromethysticin
Vue d'ensemble
Description
Dihydromethysticin is one of the six major kavalactones found in the kava plant .
Synthesis Analysis
A stable isotope dilution tandem mass spectrometry method has been developed for major kavalactones including dihydromethysticin . A deuterium-labeled dihydromethysticin was synthesized following published procedures with slight modifications .Molecular Structure Analysis
Dihydromethysticin has a molecular formula of C15H16O5 and a molecular weight of 276.28 g/mol . It has a structure that can be represented as a 2D Mol file .Chemical Reactions Analysis
In vitro, dihydromethysticin possesses analgesic, anticonvulsant, and anxiolytic effects .Physical And Chemical Properties Analysis
Dihydromethysticin has a density of 1.3±0.1 g/cm3, a boiling point of 476.1±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . It also has an enthalpy of vaporization of 74.0±3.0 kJ/mol and a flash point of 214.1±28.8 °C .Applications De Recherche Scientifique
Neuropharmacology
Dihydromethysticin: has been identified to possess analgesic, anticonvulsant, and anxiolytic effects . It acts as a GABA A receptor positive allosteric modulator and as a reversible inhibitor of monoamine oxidase B . This suggests potential applications in the development of treatments for neurological disorders such as epilepsy, anxiety, and depression.
Cancer Research
The compound has marked activity on the induction of CYP3A23 , which is involved in drug metabolism. This activity could be significant in studying cancer therapies, as it may affect the metabolism of carcinogens like benzo[a]pyrene .
Analgesic Research
In vivo studies have shown that Dihydromethysticin has analgesic properties . It increases the latency to tail withdrawal in the tail-flick assay in mice, indicating its potential as a pain reliever .
Neuroprotection
Dihydromethysticin exhibits neuroprotective properties . It has been shown to decrease infarct size in a mouse model of ischemia, suggesting its use in protecting brain tissue against ischemic damage .
Pharmacokinetics
The compound induces the hepatic enzyme CYP1A1 , which is involved in the metabolic processing of drugs. Understanding its influence on this enzyme can be crucial for drug development and predicting drug interactions .
Efflux Transporter Inhibition
Dihydromethysticin is a P-glycoprotein (P-gp) inhibitor . It increases the uptake of P-gp substrates, which could be beneficial in overcoming multidrug resistance in cancer cells .
Mécanisme D'action
Target of Action
Dihydromethysticin, a major kavalactone found in the kava plant, primarily targets the GABA A receptors and monoamine oxidase B . It also has marked activity on the induction of CYP3A23 .
Mode of Action
Dihydromethysticin acts as a positive allosteric modulator of the GABA A receptors . This means it enhances the effect of GABA at the receptor by increasing the receptor’s response to GABA. It also acts as a reversible inhibitor of monoamine oxidase B , an enzyme that breaks down monoamine neurotransmitters in the brain.
Biochemical Pathways
Dihydromethysticin affects several biochemical pathways. It blocks voltage-gated sodium ion channels and reduces excitatory neurotransmitter release due to blockade of calcium ion channels . It also shows affinity for CB₁ receptors within the endocannabinoid system . Furthermore, it suppresses the synthesis of the eicosanoid thromboxane A2, which antagonizes GABA A receptor function .
Pharmacokinetics
It is known that kavalactones, including dihydromethysticin, exhibit a large volume of distribution with extensive tissue affinity and adequate mean residence time . Their lipophilic nature allows them to remain in the lipid membrane and potentially influence a variety of cell surface receptors .
Result of Action
In vitro, dihydromethysticin possesses analgesic , anticonvulsant , and anxiolytic effects . These effects are likely due to its interaction with GABA A receptors and inhibition of monoamine oxidase B .
Action Environment
The action of dihydromethysticin can be influenced by environmental factors. For instance, both dihydromethysticin and methysticin induce the hepatic enzyme CYP1A1, which increases the amount of the very highly carcinogenic benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide in the body (via the metabolism of benzo[a]pyrene) and may be responsible for some of the toxic effects associated with kava consumption . This suggests that the presence of certain environmental pollutants could potentially exaggerate the carcinogenicity and toxicity of these compounds .
Safety and Hazards
Dihydromethysticin should be handled with care to avoid dust formation and inhalation of mist, gas, or vapours . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn during handling . In case of accidental ingestion or contact, immediate medical attention is required .
Propriétés
IUPAC Name |
(2S)-2-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methoxy-2,3-dihydropyran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-17-12-7-11(20-15(16)8-12)4-2-10-3-5-13-14(6-10)19-9-18-13/h3,5-6,8,11H,2,4,7,9H2,1H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIWXFIBHXYNFM-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)OC(C1)CCC2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=O)O[C@H](C1)CCC2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601314143 | |
| Record name | (+)-Dihydromethysticin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601314143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydromethysticin | |
CAS RN |
19902-91-1 | |
| Record name | (+)-Dihydromethysticin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19902-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydromethysticin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019902911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydromethysticin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112159 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+)-Dihydromethysticin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601314143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIHYDROMETHYSTICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ66MQ73GS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















